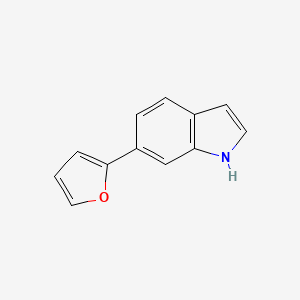6-(furan-2-yl)-1H-indole
CAS No.: 885273-35-8
Cat. No.: VC3272870
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885273-35-8 |
|---|---|
| Molecular Formula | C12H9NO |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 6-(furan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H |
| Standard InChI Key | LKOMEJBHZIMBLT-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CC3=C(C=C2)C=CN3 |
| Canonical SMILES | C1=COC(=C1)C2=CC3=C(C=C2)C=CN3 |
Introduction
Chemical Structure and Properties
Molecular Structure
6-(furan-2-yl)-1H-indole consists of an indole scaffold with a furan ring directly attached at the 6-position. The molecular structure includes:
-
Indole core: A bicyclic heterocycle containing a pyrrole ring fused to a benzene ring
-
Furan substituent: A five-membered aromatic heterocycle containing oxygen
-
Direct C-C bond: Connecting position 6 of indole to position 2 of furan
This structure differs from the related compound 6-(furan-2-yloxy)-1H-indole (C12H9NO2), which contains an oxygen bridge between the two ring systems rather than a direct carbon-carbon bond . The latter has been more extensively characterized in the chemical literature, with a molecular weight of 199.20 g/mol .
Physical and Spectroscopic Properties
Based on structural analysis and comparable indole-furan hybrid compounds, 6-(furan-2-yl)-1H-indole would likely exhibit the following properties:
| Property | Expected Value/Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Molecular Formula | C12H9NO |
| Molecular Weight | ~183.21 g/mol |
| Solubility | Likely soluble in organic solvents such as DMSO, methanol, and ethanol |
| UV Absorption | Multiple absorption bands due to extended conjugation |
Spectroscopic data for related indole derivatives suggests that 6-(furan-2-yl)-1H-indole would likely display characteristic NMR signals. Based on structurally similar compounds, the 1H NMR profile might resemble that of other indole derivatives with aromatic substituents, showing signals around δ 7.0-8.5 ppm for aromatic protons, including those of both the indole and furan rings, and a distinctive signal for the NH proton typically appearing around δ 7.0-7.1 ppm .
Synthesis Approaches
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, represent a viable approach for forming the carbon-carbon bond between properly functionalized indole and furan precursors. This would likely involve:
-
6-bromoindole or 6-boronic acid indole derivatives
-
2-substituted furan with complementary functional groups
Multicomponent Reactions
Research on related compounds suggests that multicomponent reactions could potentially be adapted. For instance, the three-component condensation methods used for other indole derivatives could serve as a starting point . These reactions typically involve:
-
Indole precursors
-
Furan components
-
Suitable catalysts for enabling the desired connectivity
Catalytic Systems
Polyether sulfone sulfamic acid (PES-NHSO3H) has been demonstrated as an effective catalyst for synthesizing related heterocyclic compounds containing both indole and furan moieties . This catalyst shows high efficiency with:
-
Acidic sites determined at 4.23 mmol H+/g by acid-base titration
-
Reusability for up to 11 reaction cycles without significant loss of catalytic activity
-
Effectiveness in polar protic solvents, particularly ethanol
Spectroscopic Characterization
| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Indole NH | 7.0-7.1 | Singlet |
| Indole C2-H | 7.3-7.4 | Singlet or doublet |
| Indole aromatic protons | 7.0-7.8 | Multiple signals |
| Furan protons | 6.4-7.6 | Multiple signals |
This prediction draws from NMR data of structurally related compounds such as those described in the literature, which show characteristic patterns for the indole protons and the furan ring system .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 183 g/mol, with fragmentation patterns reflecting the cleavage of the bond between the indole and furan rings.
Biological Activity and Applications
Antiviral Activities
Research has indicated that indole derivatives can interact with viral proteins, with specific studies investigating their activity against SARS-CoV-2 . The presence of both indole and furan rings in a single molecule could potentially confer unique antiviral properties through multiple binding interactions with target proteins.
Cytotoxic and Anticancer Properties
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Indole NH | Hydrogen bond donor important for protein binding |
| Furan oxygen | Hydrogen bond acceptor enhancing target interaction |
| Extended π-system | Improved cell membrane penetration and potential for π-stacking interactions |
Research Directions and Future Applications
Synthetic Methodology Development
The development of efficient, high-yielding synthetic routes for 6-(furan-2-yl)-1H-indole represents an important research direction. Specific areas of interest include:
-
Optimization of catalytic systems for direct C-H activation and coupling
-
Green chemistry approaches using recyclable catalysts similar to PES-NHSO3H
-
One-pot multicomponent reactions to simplify synthesis
Medicinal Chemistry Applications
The hybrid structure combining indole and furan moieties positions 6-(furan-2-yl)-1H-indole as a potential scaffold for drug discovery. Particular areas of investigation might include:
Enzyme Inhibition Studies
Research on related indole derivatives has shown promise in developing selective enzyme inhibitors. For instance, certain indole-piperazine hybrids have demonstrated potent selective inhibition of HDAC1 with IC50 values in the nanomolar range . The 6-(furan-2-yl)-1H-indole scaffold could potentially be developed into similar enzyme inhibitors through appropriate structural modifications.
Antiviral Drug Development
Building on established interactions between indole derivatives and viral proteins, 6-(furan-2-yl)-1H-indole could serve as a starting point for developing novel antiviral agents, particularly against coronaviruses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume